
1-Chloro-2-(2-ethoxyethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(2-ethoxyethenyl)benzene is an organic compound with a unique structure that includes a benzene ring substituted with a chlorine atom and an ethoxyethenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-ethoxyethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction generates a carbocation intermediate that subsequently reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: 1-Chloro-2-(2-ethoxyethenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The ethoxyethenyl group can be oxidized or reduced to form different functional groups.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of strong bases.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) bromide (FeBr₃) or sulfuric acid (H₂SO₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
1-Chloro-2-(2-ethoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-2-(2-ethoxyethenyl)benzene involves its interaction with various molecular targets. The ethoxyethenyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
1-Chloro-2-(2-ethoxyethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-ethylbenzene: Similar structure but lacks the ethoxyethenyl group.
1-Chloro-2-ethoxybenzene: Similar structure but lacks the ethenyl group.
2-Chloro-1-ethoxyethene: Similar structure but lacks the benzene ring.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
1-chloro-2-(2-ethoxyethenyl)benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
InChIキー |
XYIKNWXBTFTORN-UHFFFAOYSA-N |
正規SMILES |
CCOC=CC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


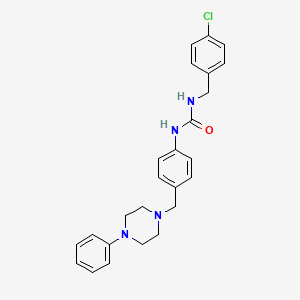
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
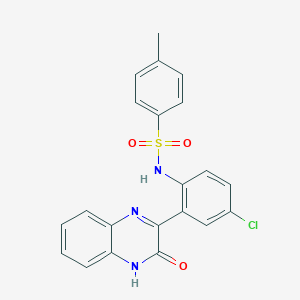
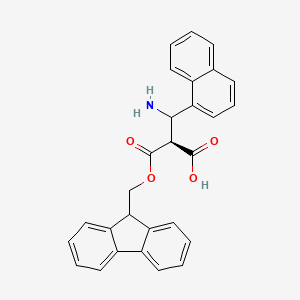
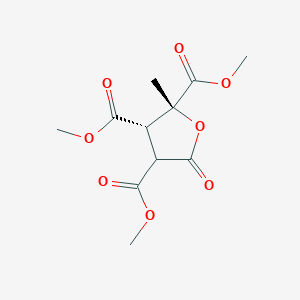
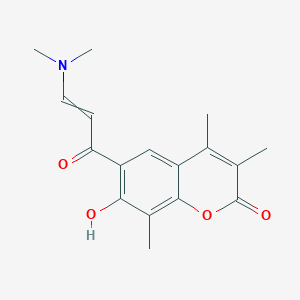

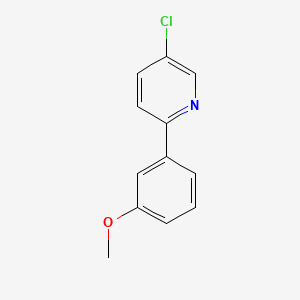
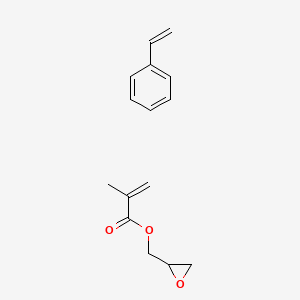
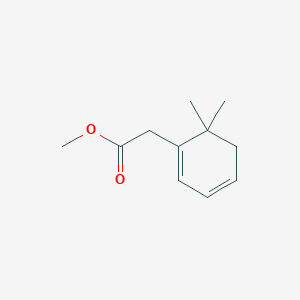
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)
